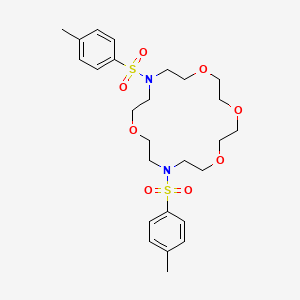
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfonyl groups
Vorbereitungsmethoden
The synthesis of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane typically involves the reaction of 1,4,7,13-tetraoxa-10,16-diazacyclooctadecane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the sulfonyl chloride groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: This compound lacks the sulfonyl groups and has different chemical properties and applications.
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its combination of ether and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C26H38N2O8S2 |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
10,16-bis-(4-methylphenyl)sulfonyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane |
InChI |
InChI=1S/C26H38N2O8S2/c1-23-3-7-25(8-4-23)37(29,30)27-11-15-33-16-12-28(38(31,32)26-9-5-24(2)6-10-26)14-18-35-20-22-36-21-19-34-17-13-27/h3-10H,11-22H2,1-2H3 |
InChI-Schlüssel |
OFDIIQPNRBIGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CCOCCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

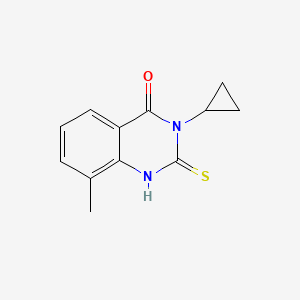
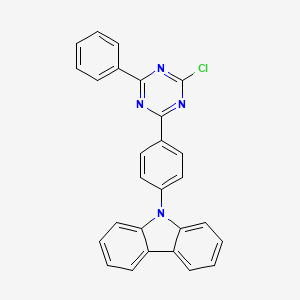
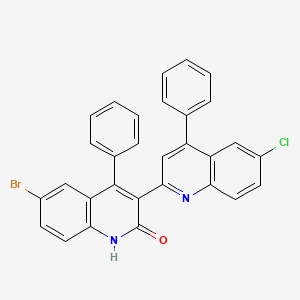
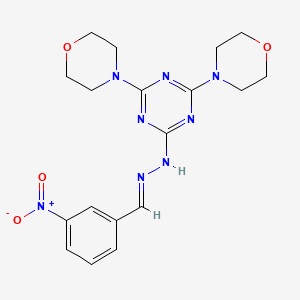
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
